Benzyl-ethyl-(R)-piperidin-3-yl-amine

Chiral resolution Enantiomeric purity Stereochemical quality control

Benzyl-ethyl-(R)-piperidin-3-yl-amine (CAS 1354004-14-0), systematically named (3R)-N-benzyl-N-ethylpiperidin-3-amine, is a chiral N,N-disubstituted 3-aminopiperidine derivative with molecular formula C14H22N2 and molecular weight 218.34 g/mol. The compound bears a benzyl group and an ethyl group on the exocyclic amine nitrogen at the 3-position of the piperidine ring, with defined (R) absolute configuration at the C-3 stereocenter.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B7987152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-ethyl-(R)-piperidin-3-yl-amine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCCNC2
InChIInChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m1/s1
InChIKeyUAJKVHDLTQTDQO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-ethyl-(R)-piperidin-3-yl-amine (CAS 1354004-14-0): Chiral N,N-Disubstituted 3-Aminopiperidine Building Block


Benzyl-ethyl-(R)-piperidin-3-yl-amine (CAS 1354004-14-0), systematically named (3R)-N-benzyl-N-ethylpiperidin-3-amine, is a chiral N,N-disubstituted 3-aminopiperidine derivative with molecular formula C14H22N2 and molecular weight 218.34 g/mol . The compound bears a benzyl group and an ethyl group on the exocyclic amine nitrogen at the 3-position of the piperidine ring, with defined (R) absolute configuration at the C-3 stereocenter. It is commercially available as a single enantiomer with purity specifications of ≥98% (NLT 98%), supplied by vendors including Fluorochem (Product Code F087738) and MolCore (Product Number MC622953) . Its primary application domain is as a chiral research intermediate and building block for medicinal chemistry, particularly for central nervous system (CNS)-targeted compound libraries, where the N-benzylpiperidine motif has been established as a key pharmacophoric element [1].

Why Benzyl-ethyl-(R)-piperidin-3-yl-amine Cannot Be Substituted by Racemic or Regioisomeric Analogs


Benzyl-ethyl-(R)-piperidin-3-yl-amine presents three interdependent structural determinants that make generic substitution scientifically invalid: (i) absolute stereochemistry at the piperidine C-3 position, (ii) the regiospecific placement of the N-benzyl substituent on the exocyclic amine rather than on the piperidine ring nitrogen, and (iii) the N-ethyl substituent size. The N-benzylpiperidine motif has been experimentally confirmed as the primary pharmacophoric group governing receptor interaction profiles, with the position and nature of N-substituents directly modulating target engagement [1]. Quantitative structure-activity relationship (QSAR) studies across 82 N-benzylpiperidine derivatives demonstrated that steric and electrostatic fields around the piperidine nitrogen and its substituents are the dominant factors controlling acetylcholinesterase (AChE) inhibitory potency, with IC50 values spanning three orders of magnitude (1.2 nM to >10 µM) depending on N-substitution pattern [2]. Substituting the (R) enantiomer with the (S) form, the racemate, or a regioisomer where benzyl is attached to the ring nitrogen introduces uncontrolled variables in pharmacophoric geometry, target selectivity, and metabolic stability that cannot be predicted without empirical re-validation.

Quantitative Differentiation Evidence for Benzyl-ethyl-(R)-piperidin-3-yl-amine Against Closest Analogs


Stereochemical Identity: (R) vs (S) Enantiomer — Distinct Chiral Descriptors and Structural Identifiers

The (R)-enantiomer (CAS 1354004-14-0) and (S)-enantiomer (CAS 1354020-87-3) of N-benzyl-N-ethylpiperidin-3-amine are structurally distinct chemical entities with unique IUPAC names, SMILES notations, InChI Keys, and MDL numbers. The (R) form has IUPAC name (3R)-N-benzyl-N-ethylpiperidin-3-amine, Canonical SMILES CCN(CC1=CC=CC=C1)[C@@H]1CCCNC1, and InChI Key GPRPWGYOLRHPLE-CQSZACIVSA-N, whereas the (S) form has IUPAC name (3S)-N-benzyl-N-ethylpiperidin-3-amine, SMILES CCN(CC1=CC=CC=C1)[C@H]1CCCNC1, and InChI Key UAJKVHDLTQTDQO-AWEZNQCLSA-N . Both forms are commercially specified at ≥98% purity, but their distinct stereochemical identities mean they are not interchangeable for any application involving chiral recognition processes — including receptor binding, enzyme active site interactions, and asymmetric synthesis . The racemic mixture (CAS 1220175-25-6) lacks stereochemical definition entirely and cannot recapitulate enantioselective biological effects .

Chiral resolution Enantiomeric purity Stereochemical quality control

Regioisomeric Distinction: 3-N-Benzyl-N-ethyl vs 1-Benzyl-3-ethylamino Substitution Pattern

Benzyl-ethyl-(R)-piperidin-3-yl-amine bears the benzyl group on the exocyclic amine nitrogen at the piperidine 3-position. Its closest regioisomer, ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS 1354017-40-5), places the benzyl group on the piperidine ring nitrogen (1-position) with the ethylamino group at the 3-position . This regioisomeric shift fundamentally alters the spatial presentation of the benzyl pharmacophore relative to the piperidine ring and the basic amine center. Criado et al. (2016) established through systematic simplification studies that the N-benzylpiperidine motif — where benzyl is on the piperidine ring nitrogen — constitutes the principal pharmacophoric group for α7 nicotinic acetylcholine receptor (nAChR) antagonism, with compound 48 (2-(1-benzylpiperidin-4-yl)-ethylamine) retaining inhibitory potency comparable to more elaborate derivatives [1]. The 3-N-benzyl-N-ethyl substitution pattern in the target compound presents the benzyl group in a geometrically distinct orientation that is not equivalent to the 1-benzylpiperidine pharmacophore, with different N-to-benzyl centroid distances and dihedral angles [1][2].

Medicinal chemistry Pharmacophore geometry Structure-activity relationship

N-Ethyl Substituent Effect on Acetylcholinesterase Inhibitory Potency: Class-Level SAR Inference

The N-ethyl substituent on the exocyclic amine of Benzyl-ethyl-(R)-piperidin-3-yl-amine confers a specific steric and lipophilic profile that is distinguishable from N-methyl, N-propyl, and N-H analogs within the N-benzylpiperidine AChE inhibitor class. Tong et al. (1996) established a validated Comparative Molecular Field Analysis (CoMFA) model across 82 N-benzylpiperidine derivatives demonstrating that AChE inhibitory potency is controlled by steric and electrostatic fields around the piperidine N-substituent region, with experimental IC50 values spanning from 1.2 nM (compound 19) to >10 µM depending on the nature, size, and electronic character of the N-substituent [1]. Within this QSAR framework, alkyl chain length at the basic amine directly modulates both hydrophobic complementarity with the AChE peripheral anionic site and the protonation state of the amine — a two-carbon ethyl group provides a distinct combination of steric bulk (comparable to a methylene increment of ~14 Da and van der Waals volume increase of ~16 ų vs. methyl) without the excessive conformational flexibility of N-propyl [1][2]. Furthermore, binding data from structurally analogous N-benzylpiperidine derivatives (BindingDB entries) show that N-ethyl-substituted congeners targeting muscarinic acetylcholine receptors can exhibit Ki values in the 40-160 nM range, whereas N-methyl analogs in the same assay system vary by 2-10 fold depending on substitution position [3].

Acetylcholinesterase inhibition Alzheimer's disease QSAR modeling

Chiral 3-Aminopiperidine Scaffold: Established Intermediacy in DPP-4 Inhibitor and CNS Drug Synthesis

The (R)-3-aminopiperidine scaffold, of which Benzyl-ethyl-(R)-piperidin-3-yl-amine is an N,N-disubstituted derivative, has been established as a critical chiral intermediate for multiple marketed dipeptidyl peptidase-4 (DPP-4) inhibitors. (R)-3-Aminopiperidine ((R)-APD, CAS 168466-84-0) is specifically documented as the key intermediate for alogliptin, trelagliptin, and linagliptin — three globally approved DPP-4 inhibitors for type 2 diabetes [1]. The N-benzyl-N-ethyl substitution pattern on the target compound provides orthogonal protection of the 3-amino group, enabling selective synthetic manipulation at either the piperidine ring nitrogen or the exocyclic amine. This contrasts with the simpler (R)-1-benzylpiperidin-3-amine (CAS 168466-84-0), where the primary amine is unsubstituted and may require additional protection/deprotection steps in multi-step syntheses [1][2]. The N-benzyl-N-ethyl derivative thus offers a differentiated synthetic handle: the benzyl group can be removed via hydrogenolysis while the ethyl group remains, or the ethyl group can be selectively dealkylated, providing synthetic versatility not available with mono-substituted or unsubstituted analogs [2]. Furthermore, the broader 3-aminopiperidine chiral pool is documented to supply intermediates for CNS-active compounds, tachykinin receptor antagonists, and sigma receptor modulators, with chiral resolution methods achieving enantiomeric excess values >99% for both (R) and (S) forms [3].

Pharmaceutical intermediates DPP-4 inhibitors Chiral building block supply chain

N-Benzylpiperidine Pharmacophore Requirement for α7 nAChR Antagonism: Enantiomer-Dependent Target Engagement

The N-benzylpiperidine scaffold has been experimentally validated as the minimal pharmacophoric element for α7 nicotinic acetylcholine receptor (nAChR) antagonism through systematic structure-activity simplification studies. Criado et al. (2016) demonstrated that compound 48 (2-(1-benzylpiperidin-4-yl)-ethylamine), a stripped-down N-benzylpiperidine devoid of complex substituents, exhibited inhibitory potency on α7 nAChRs comparable to more elaborate multi-target directed propargylamine derivatives, confirming that the N-benzylpiperidine core is both necessary and sufficient for α7 antagonism [1]. The most potent derivatives in this series (compounds 13, 26, 38) displayed submicromolar IC50 values on homomeric α7 nAChRs while showing up to 20-fold selectivity over heteromeric α3β4 and α4β2 subtypes [1]. In parallel, N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) displayed high affinity and selectivity for sigma-1 receptors (Ki σ1 = 3.90 nM, Ki σ2 = 240 nM, selectivity ratio = 61.5-fold), establishing that the N-benzylpiperidine framework can be tuned for sigma receptor pharmacology [2]. The 3-N-benzyl-N-ethyl substitution pattern of the target compound positions the benzyl pharmacophore for engagement with these validated N-benzylpiperidine targets, but with a distinct spatial vector compared to 4-substituted or 1-benzyl analogs. Critically, the chirality of the 3-substituted piperidine can influence receptor subtype selectivity: both sigma-1 and sigma-2 receptor binding sites are known to exhibit stereochemical discrimination between enantiomeric N-benzylpiperidine ligands, with enantiomeric pairs sometimes showing >10-fold differences in Ki values [3].

Nicotinic acetylcholine receptors Sigma receptors Neuropathic pain Alzheimer's disease

Evidence-Backed Application Scenarios for Benzyl-ethyl-(R)-piperidin-3-yl-amine Procurement


Chiral CNS-Targeted Compound Library Synthesis Requiring Defined Absolute Configuration

Medicinal chemistry programs targeting CNS receptors for which the N-benzylpiperidine motif is a validated pharmacophore (α7 nAChR, sigma-1/2 receptors, muscarinic receptors) require a single enantiomer building block to avoid confounding stereochemical variables in SAR exploration. The (R)-configuration of Benzyl-ethyl-(R)-piperidin-3-yl-amine ensures that biological activity data can be unambiguously attributed to a defined stereoisomer, consistent with Criado et al.'s (2016) demonstration that the N-benzylpiperidine core governs α7 nAChR antagonist potency [1]. Using the (S) enantiomer or racemate in parallel synthesis would introduce enantiomeric heterogeneity that masks true SAR signals or produces misleading potency estimates, particularly for targets exhibiting stereoselective ligand recognition such as sigma receptors [2].

Synthesis of Orthogonally Protected 3-Aminopiperidine Intermediates for Multi-Step Drug Candidate Assembly

When a synthetic route requires sequential functionalization of the piperidine ring nitrogen and the 3-amino group, Benzyl-ethyl-(R)-piperidin-3-yl-amine offers two independent deprotection handles: the N-benzyl group can be cleaved by catalytic hydrogenolysis while the N-ethyl group remains intact, or alternatively, the N-ethyl group can be selectively dealkylated under oxidative or enzymatic conditions. This orthogonal protection strategy is unavailable with (R)-1-benzylpiperidin-3-amine (CAS 168466-84-0), which has benzyl on the ring nitrogen and a free primary amine, or with (R)-3-aminopiperidine dihydrochloride, which is fully unprotected [3]. The documented utility of (R)-3-aminopiperidine as the key intermediate for alogliptin, trelagliptin, and linagliptin synthesis [3] supports the broader value of chiral 3-aminopiperidine building blocks in pharmaceutical manufacturing supply chains.

QSAR Model Validation and Expansion with Defined N-Alkyl Substituent Parameters

For computational medicinal chemistry groups maintaining or extending CoMFA/CoMSIA models of N-benzylpiperidine AChE inhibitors based on the Tong et al. (1996) framework, Benzyl-ethyl-(R)-piperidin-3-yl-amine provides an experimentally testable probe with a defined N-ethyl substituent at the 3-position [4]. This compound enables evaluation of whether the steric and electrostatic field contributions calibrated on 4-substituted N-benzylpiperidine series generalize to 3-substituted analogs, a question of direct relevance to CoMFA model applicability domain assessment [4][5]. The single (R) enantiomer eliminates stereochemical ambiguity from the QSAR training data.

Sigma-1/Sigma-2 Receptor Subtype Selectivity Profiling with Chiral Piperidine Ligands

Sigma receptor pharmacology is known to exhibit enantiomer-dependent binding, with some N-benzylpiperidine enantiomeric pairs showing >10-fold differences in sigma-1 vs. sigma-2 affinity ratios [2]. Benzyl-ethyl-(R)-piperidin-3-yl-amine serves as a chiral probe for sigma receptor binding site stereochemical mapping, where the (R) configuration and the specific 3-N-benzyl-N-ethyl substitution pattern interrogate a distinct region of sigma receptor pharmacophore space compared to the well-characterized 1-benzyl-4-substituted piperidine series (e.g., N-(1-benzylpiperidin-4-yl)phenylacetamide, Ki σ1 = 3.90 nM) [2]. Paired testing with the (S) enantiomer enables direct experimental determination of the enantiomeric binding discrimination ratio for this chemotype.

Quote Request

Request a Quote for Benzyl-ethyl-(R)-piperidin-3-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.